2-Naphthalen-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester
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Overview
Description
®-2-Naphthalen-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a naphthalene ring, a piperazine ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Naphthalen-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester typically involves the reaction of ®-2-Naphthalen-2-ylmethyl-piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and scalability of the synthesis process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-Naphthalen-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: RCOCl, RCHO, CH3I
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Alcohols
Substitution: Amides, esters
Scientific Research Applications
®-2-Naphthalen-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of piperazine-based drugs.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ®-2-Naphthalen-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The naphthalene ring can interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester
- (1S,3S)-3-[(4-Methoxy-3-(3-methoxypropoxy)phenyl)methyl]-4-methyl-1-[(2S,4S)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]pentyl]carbamic acid tert-butyl ester
Uniqueness
®-2-Naphthalen-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester is unique due to the presence of both a naphthalene ring and a piperazine ring, which confer specific chemical and biological properties. The tert-butyl ester group also provides stability and can be easily removed under acidic conditions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C20H26N2O2 |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
tert-butyl 2-(naphthalen-2-ylmethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C20H26N2O2/c1-20(2,3)24-19(23)22-11-10-21-14-18(22)13-15-8-9-16-6-4-5-7-17(16)12-15/h4-9,12,18,21H,10-11,13-14H2,1-3H3 |
InChI Key |
ZMYKBDLDTXCRMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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